4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide
Overview
Description
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide is a chemical compound known for its unique molecular structure and diverse applications in scientific research. This compound is characterized by the presence of a biphenyl group attached to a piperidine ring, which is further functionalized with a carboxylic acid isopropylamide group. Its unique structure allows for versatile reactions and functionalization, making it a valuable tool for innovation in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide typically involves multiple steps, including the formation of the biphenyl group, the piperidine ring, and the carboxylic acid isopropylamide group. Common synthetic methods include:
Suzuki Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Stille Coupling: This method involves the coupling of organotin compounds with aryl halides in the presence of a palladium catalyst.
Negishi Coupling: This method involves the coupling of organozinc compounds with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring and carboxylic acid isopropylamide group may form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid propylamide: Similar structure but with a propylamide group instead of an isopropylamide group.
Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid: Lacks the isopropylamide group, which may affect its reactivity and biological activity.
Uniqueness
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and interactions with biomolecules. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-[(2-phenylphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)24-21(25)22(12-14-23-15-13-22)16-19-10-6-7-11-20(19)18-8-4-3-5-9-18/h3-11,17,23H,12-16H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFDFAQLWHADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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